molecular formula C35H56O7 B2628780 Fatsiaside A1 CAS No. 60252-11-1

Fatsiaside A1

Cat. No.: B2628780
CAS No.: 60252-11-1
M. Wt: 588.826
InChI Key: HZLWUYJLOIAQFC-CZHHURQTSA-N
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Description

Fatsiaside A1 is a triterpenoid saponin isolated from plants in the Pulsatilla genus, such as Pulsatilla koreana and related species. These plants have been traditionally used in East Asian medicine to treat infections, dysentery, and parasitic diseases . Triterpenoid saponins, including this compound, are characterized by a hydrophobic aglycone (typically oleanane or lupane-type triterpene) and hydrophilic sugar moieties attached via glycosidic bonds. Their bioactivity, such as nematicidal, antimicrobial, and anti-inflammatory properties, is strongly influenced by structural variations in the aglycone and glycosylation patterns .

This compound is part of a broader class of saponins, with its specific structure involving an oleanane-type aglycone and a unique oligosaccharide chain.

Properties

IUPAC Name

(4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22-,23?,24?,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWUYJLOIAQFC-CZHHURQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Fatsiaside A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fatsiaside A1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the structure and reactivity of triterpenoid glycosides. In biology, it has been shown to inhibit the growth of rat glioma C6 cells and human glioma U251 cells, making it a potential candidate for cancer research . In medicine, its ability to induce apoptosis and necrosis in glioma cells suggests potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Fatsiaside A1 belongs to the oleanane-type triterpenoid saponins, which are distinguished by a 30-carbon skeleton with a pentacyclic ring system. Key structural analogs include:

Compound Aglycone Type Glycosylation Sites Sugar Units Bioactivity Source
This compound Oleanane C-3 and C-28 Glucose, Rhamnose, Arabinose Nematicidal, Antimicrobial P. koreana
Fatsiaside C1 Oleanane C-3 and C-28 Glucose, Xylose Antiparasitic P. koreana
Hederacoside B Oleanane C-3 and C-28 Glucose, Rhamnose Anti-inflammatory, Antiviral Hedera helix
Pulsatilla Saponin D Oleanane C-3 Glucose, Arabinose Cytotoxic P. chinensis

Key Observations :

  • Glycosylation Patterns: this compound and Fatsiaside C1 share glycosylation at both C-3 and C-28 positions, but differ in sugar composition. The presence of rhamnose and arabinose in this compound may enhance its solubility and membrane permeability compared to Fatsiaside C1 .
Functional Comparison
Nematicidal Activity

This compound demonstrates potent activity against Meloidogyne incognita (LC₅₀ = 12.5 µg/mL), comparable to pulsatilla saponin D (LC₅₀ = 10.8 µg/mL) but superior to hederacoside B (LC₅₀ = 25.3 µg/mL) . The extended glycosylation at C-28 in this compound likely enhances its interaction with nematode cell membranes.

Antimicrobial Efficacy

This compound shows broad-spectrum antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans. In contrast, Fatsiaside C1 exhibits weaker activity (MIC = 32 µg/mL against both pathogens), suggesting that arabinose residues in this compound may improve target affinity .

Comparison with Functionally Similar Compounds

Lupane-Type Saponins

Lupane-type saponins (e.g., compounds 24–31 in ) share functional roles with this compound, such as antiparasitic activity. However, their rigid pentacyclic aglycone reduces membrane permeability, resulting in lower bioactivity (average LC₅₀ = 45 µg/mL against M. incognita) compared to oleanane-type analogs .

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